R-Impp

PCSK9 secretion inhibition stereospecificity enantiomeric selectivity

Generic PCSK9 inhibitors introduce confounding variables: mAbs cannot access intracellular PCSK9, while non-stereospecific alternatives lack inactive controls. R-IMPP solves this with transcript-dependent 80S ribosomal inhibition (IC50=4.8 μM) and strict stereospecificity. • Clean LDL-R/LDL-C readout without altering transferrin secretion • Built-in negative control: inactive S-IMPP enantiomer available • Synergy with simvastatin in KRAS-mutant CRC; xenograft suppression at 100 mg/kg

Molecular Formula C24H27N3O2
Molecular Weight 389.5 g/mol
Cat. No. B610485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Impp
SynonymsR-IMPP;  RIMPP;  R IMPP
Molecular FormulaC24H27N3O2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43
InChIInChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1
InChIKeyOKTGXQMSOIQCTJ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R-IMPP: Stereospecific PCSK9 Inhibitor


R-IMPP (PF-00932239) is a small-molecule anti-secretagogue of proprotein convertase subtilisin/kexin type 9 (PCSK9) that functions by selectively binding to the human 80S ribosome to inhibit PCSK9 protein translation [1]. Unlike monoclonal antibodies that neutralize secreted PCSK9 or siRNA agents that degrade PCSK9 mRNA, R-IMPP operates through a unique transcript-dependent translational blockade, making it a valuable tool for probing PCSK9 biology in hypercholesterolemia and cancer models where PCSK9 drives disease progression [1][2].

R-IMPP vs. Generic PCSK9 Inhibitors


Procurement of a generic PCSK9 inhibitor for research purposes introduces significant scientific risk due to fundamental differences in mechanism, stereospecificity, and cellular selectivity. Monoclonal antibodies (e.g., evolocumab, alirocumab) target extracellular PCSK9 but cannot access intracellular pools or modulate PCSK9's non-canonical signaling functions in cancer cells [2]. Small-molecule alternatives like PF-06446846 share the ribosomal stalling mechanism but exhibit distinct codon-specificity and nascent chain dependencies [3]. Critically, R-IMPP's activity is strictly stereospecific—the S-enantiomer is completely inactive—making chemical purity and chiral integrity non-negotiable for experimental reproducibility [1]. The following evidence demonstrates precisely where R-IMPP provides verifiable differentiation that justifies its selection over in-class alternatives.

R-IMPP Differentiation Evidence


Stereospecific PCSK9 Translation Inhibition

R-IMPP inhibits PCSK9 secretion with an IC50 of 4.8 μM in hepatoma cells, whereas its enantiomer, S-IMPP, exhibits no significant effect on PCSK9 secretion or downstream LDL-C uptake at any concentration tested, confirming that the inhibitory activity is strictly stereospecific [1].

PCSK9 secretion inhibition stereospecificity enantiomeric selectivity

Human 80S Ribosome Selectivity

R-IMPP selectively binds to human 80S ribosomes but does not bind to E. coli ribosomes, demonstrating eukaryotic ribosomal selectivity that distinguishes it from broad-spectrum translation inhibitors [1]. In contrast, the related compound PF-06446846 also binds human ribosomes but induces stalling at a specific codon (codon 34) mediated by nascent chain sequence within the exit tunnel [2].

ribosome targeting species selectivity eukaryotic translation inhibition

Functional LDL Receptor Upregulation

R-IMPP stimulates uptake of LDL-cholesterol in Huh7 hepatoma cells by increasing LDL receptor (LDL-R) levels, while S-IMPP shows no significant effect on AF-LDL uptake at any concentration tested [1]. Critically, R-IMPP does not alter levels of secreted transferrin, demonstrating functional selectivity for the PCSK9-LDLR axis over general secretory pathway disruption [1].

LDL-cholesterol uptake LDL receptor upregulation functional selectivity

Synergy with Simvastatin in KRAS-Mutant CRC

Co-administration of R-IMPP with simvastatin significantly reduces the 48-hour IC50 of simvastatin in KRAS-mutant colorectal cancer cells compared to simvastatin alone, with isobologram analyses confirming synergistic suppression of cell viability [1]. This synergy is comparable to that observed with PF-0644846, another PCSK9 inhibitor [1].

cancer metabolism drug synergy KRAS-mutant colorectal cancer

In Vivo Tumor Inhibition in CRC Xenografts

In nude mice bearing SW1116 colorectal cancer xenografts, intraperitoneal administration of R-IMPP at 100 mg/kg every 2 days significantly inhibited tumor growth compared to vehicle control [1]. Notably, the combination of R-IMPP with simvastatin induced tumor regression and significantly suppressed tumor weight, PCSK9 protein expression, and GGPP levels compared to vehicle or single-agent treatment [1].

xenograft model in vivo efficacy colorectal cancer

Selectivity Over Secretory Pathways

In recombinant CHO-K1 cells, R-IMPP does not reduce intracellular ATP levels or decrease secretion of control proteins such as secreted alkaline phosphatase, demonstrating that its effects are not due to general cytotoxicity or broad inhibition of the secretory pathway [1]. In contrast, many translational inhibitors exhibit significant off-target effects on cellular metabolism and protein secretion.

cellular viability off-target effects secretory pathway selectivity

R-IMPP Research Applications


Cardiovascular: PCSK9-LDLR Axis Studies

R-IMPP is ideally suited for studies investigating the PCSK9-LDLR axis in hepatocyte models, particularly where distinguishing between translational inhibition and general secretory blockade is critical. Its stereospecific activity (IC50=4.8 μM vs. inactive S-IMPP) and lack of effect on transferrin secretion [1] enable clean, interpretable data on LDL-C uptake and LDL-R surface expression without the confounding variable of broad secretory pathway disruption.

Oncology: PCSK9-Statin Synergy in KRAS-Mutant Cancers

R-IMPP demonstrates validated synergy with simvastatin in reducing cell viability and IC50 in KRAS-mutant colorectal cancer cells [2], and single-agent activity in suppressing xenograft tumor growth at 100 mg/kg [2]. This makes R-IMPP a preferred tool for investigating PCSK9's non-canonical roles in cholesterol biosynthesis, GGPP accumulation, and KRAS/MEK/ERK signaling in APC/KRAS-mutant cancers, particularly in combination therapy studies with statins or other metabolic inhibitors.

Ribosome Biology: Eukaryotic Ribosome Selectivity

R-IMPP's selective binding to human 80S ribosomes with exclusion of E. coli ribosomes [1] positions it as a valuable probe for studying eukaryotic-specific ribosomal interactions and transcript-dependent translational inhibition. Researchers investigating the structural determinants of small-molecule ribosome binding or the role of nascent chain sequences in translational regulation will find R-IMPP's defined stereospecificity and species selectivity essential for mechanistic dissection.

Chemical Biology: Enantiomeric Negative Control

The availability of the inactive S-IMPP enantiomer provides a built-in negative control for R-IMPP experiments, enabling rigorous validation of on-target effects [1]. Procurement of both R-IMPP and S-IMPP is recommended for any study where off-target cytotoxicity or non-specific ribosomal effects must be excluded, a best practice not readily achievable with alternative PCSK9 inhibitors lacking defined inactive enantiomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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